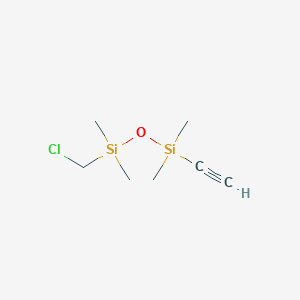![molecular formula C17H13NO B14589836 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole CAS No. 61371-46-8](/img/structure/B14589836.png)
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenylethenyl group attached to the phenyl ring, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the Wittig reaction, where an aldehyde or ketone is treated with a phosphorous ylide to form an olefin . This reaction is particularly useful for forming carbon-carbon double bonds, which are present in the phenylethenyl group of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenol, 4-(2-phenylethenyl)-: This compound shares a similar phenylethenyl group but lacks the oxazole ring.
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol: Another similar compound with a phenylethenyl group and additional methyl groups.
Uniqueness
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole is unique due to the presence of both the phenylethenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61371-46-8 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C17H13NO/c1-2-4-14(5-3-1)6-7-15-8-10-16(11-9-15)17-18-12-13-19-17/h1-13H |
InChI 键 |
JMTDRVAHTGFRDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




propanedioate](/img/structure/B14589763.png)
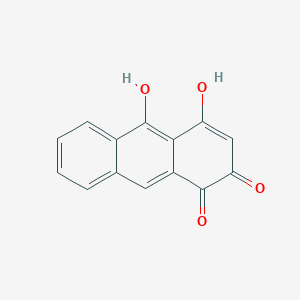
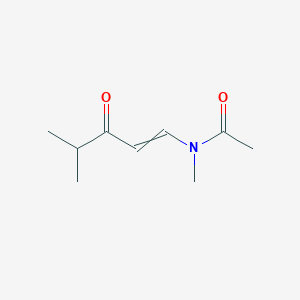
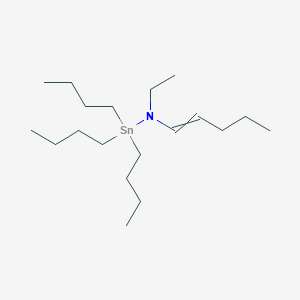

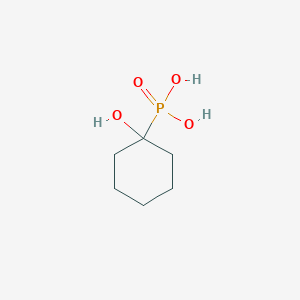
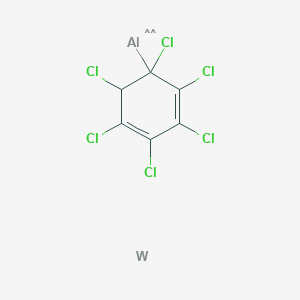

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

